tert-Butyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate
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Overview
Description
tert-Butyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate: is an organic compound with the molecular formula C13H27NO3 It is a derivative of propanoic acid and is characterized by the presence of a tert-butyl ester group and an amino group substituted with a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl acrylate and 3-(propan-2-yloxy)propylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and efficiency, and advanced purification techniques are employed to meet the required quality standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted amines or other derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine:
- Explored for its potential as a drug candidate or a prodrug in pharmaceutical research.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-{[3-(propan-2-yloxy)propyl]amino}propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved include binding to active sites, altering enzyme activity, or modulating receptor signaling.
Comparison with Similar Compounds
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
- tert-Butyl 3-(2-(2-aminoethoxy)ethoxy)propanoate
- tert-Butyl propiolate
Comparison:
- Structural Differences: While similar compounds may share the tert-butyl ester group, they differ in the nature of the substituents on the amino group or the ester group.
- Reactivity: The presence of different functional groups affects the reactivity and types of reactions the compounds can undergo.
- Applications: Each compound has unique applications based on its structural features, with some being more suitable for specific chemical, biological, or industrial uses.
Properties
IUPAC Name |
tert-butyl 3-(3-propan-2-yloxypropylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO3/c1-11(2)16-10-6-8-14-9-7-12(15)17-13(3,4)5/h11,14H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTASNNLEGQWGLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNCCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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